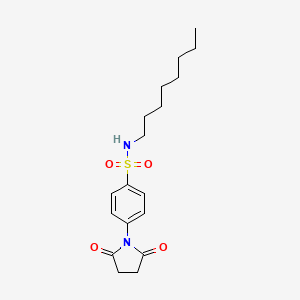![molecular formula C30H27N3O2S2 B15012451 N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B15012451.png)
N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a naphthalene carboxamide moiety linked to a benzothiazole ring, which is further connected to a trimethylphenyl carbamoyl ethyl sulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiazole Ring: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Sulfanyl Group: The benzothiazole intermediate is then reacted with an appropriate thiol compound to introduce the sulfanyl group.
Attachment of the Trimethylphenyl Carbamoyl Group: This step involves the reaction of the sulfanyl-substituted benzothiazole with 2,4,6-trimethylphenyl isocyanate to form the carbamoyl group.
Coupling with Naphthalene Carboxamide: Finally, the intermediate is coupled with naphthalene-1-carboxylic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-2-CARBOXAMIDE
- N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE
Uniqueness
N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C30H27N3O2S2 |
|---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C30H27N3O2S2/c1-17-14-18(2)27(19(3)15-17)33-28(34)20(4)36-30-32-25-13-12-22(16-26(25)37-30)31-29(35)24-11-7-9-21-8-5-6-10-23(21)24/h5-16,20H,1-4H3,(H,31,35)(H,33,34) |
InChI Key |
ZWHPZLRWCKOOKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15012377.png)
![O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} dipropylcarbamothioate](/img/structure/B15012385.png)

![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B15012402.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)
![4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012424.png)
![(4Z)-4-[(5-chloro-2-methylphenyl)imino]-1-(4-methoxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B15012435.png)

![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15012445.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012455.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
![2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline](/img/structure/B15012464.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B15012470.png)
